molecular formula C30H48O2 B1252522 24-Hydroxycycloart-25-en-3-one

24-Hydroxycycloart-25-en-3-one

Cat. No.: B1252522
M. Wt: 440.7 g/mol
InChI Key: TXRLVQNUVQVFJG-KJOMNYIYSA-N
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Description

24-Hydroxycycloart-25-en-3-one is a cycloartane-type triterpenoid characterized by a hydroxyl group at C-24, a ketone at C-3, and a double bond between C-25 and C-26. This compound has been isolated from plant species such as Trichilia casaretti and Tillandsia usneoides, where it is biosynthesized via oxidative modifications of cycloartane precursors . Its structure was elucidated using NMR spectroscopy and HRESIMS data, confirming the presence of a 24-hydroxy group and a Δ²⁵ double bond . Notably, this compound exhibits cytotoxic activity against human leukemia cell lines (e.g., Molt-4), with IC₅₀ values comparable to other bioactive cycloartanes (10.62–21.14 μM) .

Properties

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

IUPAC Name

(1S,3R,8R,11R,12S,15R,16R)-15-[(2R)-5-hydroxy-6-methylhept-6-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one

InChI

InChI=1S/C30H48O2/c1-19(2)22(31)9-8-20(3)21-12-14-28(7)24-11-10-23-26(4,5)25(32)13-15-29(23)18-30(24,29)17-16-27(21,28)6/h20-24,31H,1,8-18H2,2-7H3/t20-,21-,22?,23+,24-,27-,28+,29-,30+/m1/s1

InChI Key

TXRLVQNUVQVFJG-KJOMNYIYSA-N

Isomeric SMILES

C[C@H](CCC(C(=C)C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C

Canonical SMILES

CC(CCC(C(=C)C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C

Synonyms

24-hydroxycycloart-25-en-3-one

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 24-Hydroxycycloart-25-en-3-one typically involves multiple steps, starting from simpler triterpenoid precursors. The process often includes hydroxylation and oxidation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations, although detailed synthetic routes are proprietary and vary among researchers.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as certain plant species, is a more feasible approach. The extracted compound is then purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

24-Hydroxycycloart-25-en-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of specific functional groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Investigated for its role in plant metabolism and defense mechanisms.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism of action of 24-Hydroxycycloart-25-en-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to its observed effects. For instance, its anti-inflammatory properties may be due to the inhibition of pro-inflammatory enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Cycloartane Derivatives

Cycloartane triterpenoids share a common 9β,19-cyclopropane ring system but differ in oxidation patterns, substituent positions, and biological activities. Below is a detailed comparison of 24-Hydroxycycloart-25-en-3-one with five related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Functional Groups Double Bond Position Biological Activity Source
This compound C₃₀H₄₆O₂ 3-ketone, 24-OH C-25 (Δ²⁵) Cytotoxic (IC₅₀: 10.62–21.14 μM) Trichilia casaretti , Tillandsia usneoides
25-Hydroxycycloart-23-en-3-one C₃₀H₄₈O₂ 3-ketone, 25-OH C-23 (Δ²³) Research-grade solubility in DMSO, chloroform Synthetic/commercial sources
(23E)-25-Hydroxycycloart-23-en-3-one C₃₀H₄₈O₂ 3-ketone, 25-OH, E-configuration C-23 (Δ²³ᴱ) Metabolite of fungal biotransformation Glomerella fusarioides
24,25-Dihydroxycycloartan-3-one C₃₀H₅₀O₃ 3-ketone, 24-OH, 25-OH None (saturated) Not explicitly reported; inferred lower cytotoxicity due to reduced lipophilicity Fungal biotransformation
Cyclolaudenone [(24S)-24-Methylcycloarta-25-ene-3-one] C₃₂H₅₄O 3-ketone, 24-methyl C-25 (Δ²⁵) Structural analog with potential membrane interactions Synthetic sources
Cycloart-25-ene-3β,24-diol C₃₀H₅₀O₂ 3β-OH, 24-OH C-25 (Δ²⁵) Intermediate in triterpene biosynthesis Plant resins

Key Structural and Functional Differences

Oxidation Patterns :

  • This compound is oxidized at C-3 (ketone) and C-24 (hydroxyl), whereas 25-Hydroxycycloart-23-en-3-one shifts oxidation to C-25 and positions its double bond at C-23 .
  • 24,25-Dihydroxycycloartan-3-one lacks a double bond but features two hydroxyl groups (C-24 and C-25), likely reducing its hydrophobicity compared to the Δ²⁵ analog .

Double Bond Position: The Δ²⁵ double bond in this compound and Cyclolaudenone contrasts with the Δ²³ configuration in (23E)-25-Hydroxycycloart-23-en-3-one, which may alter membrane permeability and receptor binding .

Biological Activity :

  • This compound demonstrates potent cytotoxicity, likely due to its combination of a ketone and hydroxyl group enhancing electrophilic interactions with cellular targets .
  • Cycloart-25-ene-3β,24-diol , with diol groups instead of a ketone, is less bioactive but serves as a precursor in biosynthetic pathways .

Synthetic vs. Natural Sources :

  • 25-Hydroxycycloart-23-en-3-one is commercially available for research, while This compound is primarily isolated from plants, reflecting its ecological role in plant defense .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
24-Hydroxycycloart-25-en-3-one
Reactant of Route 2
24-Hydroxycycloart-25-en-3-one

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